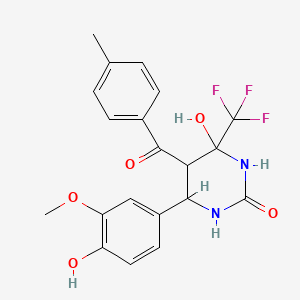![molecular formula C16H16N2O4S3 B11639254 3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid](/img/structure/B11639254.png)
3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-[(2E)-2-(3-metil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)quinolin-1(2H)-il]propano-1-sulfónico es un compuesto orgánico complejo que presenta un núcleo de quinolina unido a una porción de tiazolidinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-[(2E)-2-(3-metil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)quinolin-1(2H)-il]propano-1-sulfónico normalmente implica reacciones orgánicas multietapa. El proceso comienza con la preparación del núcleo de quinolina, seguido de la introducción del grupo tiazolidinona a través de una serie de reacciones de condensación y ciclización. Se utilizan reactivos y catalizadores específicos para facilitar estas transformaciones en condiciones controladas, como la temperatura y el pH.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza al mismo tiempo que minimizan el tiempo de producción y el costo. El proceso se optimiza para escalabilidad, lo que permite la producción eficiente del compuesto en cantidades a granel.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-[(2E)-2-(3-metil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)quinolin-1(2H)-il]propano-1-sulfónico se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir la porción de tiazolidinona en su tiazolidina correspondiente.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción se controlan cuidadosamente para lograr las transformaciones deseadas, que a menudo involucran solventes, temperaturas y catalizadores específicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados funcionalizados.
Aplicaciones Científicas De Investigación
El ácido 3-[(2E)-2-(3-metil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)quinolin-1(2H)-il]propano-1-sulfónico tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-[(2E)-2-(3-metil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)quinolin-1(2H)-il]propano-1-sulfónico implica su interacción con objetivos moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad y dando lugar a varios efectos biológicos. Se requieren estudios detallados para dilucidar los mecanismos moleculares y vías exactas involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-[(2E)-2-(3-etil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)-1,3-benzotiazol-3(2H)-il]-1-propanosulfónico
- Ácido 3-{(5E)-4-oxo-2-tio-5-[(2E)-2-(1,3,3-trimetil-1,3-dihidro-2H-indol-2-ilideno)etilidén]-1,3-tiazolidin-3-il}benzoico
Singularidad
En comparación con compuestos similares, el ácido 3-[(2E)-2-(3-metil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)quinolin-1(2H)-il]propano-1-sulfónico destaca por su enlace específico quinolina-tiazolidinona, que imparte propiedades químicas y biológicas únicas. Esta singularidad estructural lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C16H16N2O4S3 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
3-[(2E)-2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)quinolin-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C16H16N2O4S3/c1-17-15(19)14(24-16(17)23)13-8-7-11-5-2-3-6-12(11)18(13)9-4-10-25(20,21)22/h2-3,5-8H,4,9-10H2,1H3,(H,20,21,22)/b14-13+ |
Clave InChI |
WHVDUENHHFVPAH-BUHFOSPRSA-N |
SMILES isomérico |
CN1C(=O)/C(=C\2/C=CC3=CC=CC=C3N2CCCS(=O)(=O)O)/SC1=S |
SMILES canónico |
CN1C(=O)C(=C2C=CC3=CC=CC=C3N2CCCS(=O)(=O)O)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11639177.png)
![2-[(2-chloro-4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639191.png)
![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11639209.png)
![Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)
![3-(2-methoxyphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11639219.png)
![2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639221.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide](/img/structure/B11639223.png)
![(5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11639237.png)
![(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639242.png)
![3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639244.png)


![Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate](/img/structure/B11639269.png)
![4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11639274.png)
